1,3,4,6,7,8-Hexabromo-dibenzofuran
Description
1,3,4,6,7,8-Hexabromo-dibenzofuran (C₁₂H₂Br₆O) is a polybrominated dibenzofuran (PBDF) characterized by six bromine atoms substituted at the 1,3,4,6,7,8 positions of the dibenzofuran core. With a molecular weight of 641.568 g/mol and high polarizability due to bromine’s electron-withdrawing effects, this compound exhibits distinct physicochemical properties compared to non-halogenated or partially substituted analogs .
Properties
CAS No. |
617708-27-7 |
|---|---|
Molecular Formula |
C12H2Br6O |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
1,3,4,6,7,8-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-4-2-6(15)9(17)12-7(4)3-1-5(14)8(16)10(18)11(3)19-12/h1-2H |
InChI Key |
HPZIYTSBNUYJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=C(C(=C(C=C3Br)Br)Br)OC2=C(C(=C1Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Dibenzofuran
The most straightforward approach to synthesizing 1,3,4,6,7,8-hexabromo-dibenzofuran involves the direct bromination of dibenzofuran using elemental bromine (Br₂) under controlled conditions. This method leverages the electrophilic aromatic substitution (EAS) mechanism, where bromine acts as an electrophile in the presence of a Lewis acid catalyst.
Reaction Conditions and Catalysts
Bromination typically occurs in a non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), with iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) as catalysts. The reaction proceeds at elevated temperatures (80–120°C) to facilitate multiple substitutions. For example:
$$
\text{Dibenzofuran} + 6 \, \text{Br}2 \xrightarrow{\text{FeBr}3, \, 100^\circ \text{C}} \text{this compound} + 6 \, \text{HBr}
$$
The stoichiometric excess of bromine ensures complete substitution, though regioselectivity remains a challenge.
Regioselectivity Challenges
The dibenzofuran structure directs bromination to the para and ortho positions relative to the oxygen atom. However, achieving the specific 1,3,4,6,7,8 substitution pattern requires meticulous control of reaction time and temperature. Over-bromination often leads to undesired heptabromo or octabromo byproducts.
Photoinduced Radical Bromination
Recent advancements utilize photochemical methods to achieve selective bromination without metal catalysts. This approach employs bromine radicals generated via light-induced homolysis of Br₂ or NBS.
Mechanism and Optimization
Under UV irradiation (254 nm), bromine radicals abstract hydrogen atoms from dibenzofuran, forming aryl radicals that subsequently react with Br₂. The absence of Lewis acids minimizes side reactions, improving selectivity for the 1,3,4,6,7,8 isomer.
Table 2: Photoinduced Bromination Conditions
| Parameter | Optimal Value | Impact on Selectivity |
|---|---|---|
| Light Source | UV (254 nm) | Higher radical generation |
| Solvent | CCl₄ | Non-coordinating, inert |
| Reaction Time | 24 h | Prevents over-bromination |
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproducts include partially brominated dibenzofurans (e.g., tetrabromo- and pentabromo-derivatives) and fully substituted octabromo-dibenzofuran. Column chromatography (silica gel, hexane/CH₂Cl₂ eluent) is employed for purification.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6,7,8-Hexabromo-dibenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms, leading to the formation of less brominated derivatives.
Oxidation Reactions: The dibenzofuran ring can be oxidized to form various oxygen-containing derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted dibenzofurans.
Reduction: Formation of less brominated dibenzofurans.
Oxidation: Formation of dibenzofuran-quinones and other oxygenated derivatives.
Scientific Research Applications
1,3,4,6,7,8-Hexabromo-dibenzofuran has several applications in scientific research, including:
Environmental Studies: Used as a model compound to study the behavior and fate of brominated dibenzofurans in the environment.
Toxicology: Investigated for its potential toxic effects on living organisms, including its role as an endocrine disruptor.
Analytical Chemistry: Used as a standard or reference material in the analysis of brominated compounds.
Material Science: Explored for its potential use in the development of flame retardants and other brominated materials.
Mechanism of Action
1,3,4,6,7,8-Hexabromo-dibenzofuran exerts its effects through interactions with various molecular targets and pathways. It can act as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . These interactions mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons.
Comparison with Similar Compounds
Table 1: Molecular Comparison of Halogenated Dibenzofurans
- Halogen Impact : Brominated derivatives exhibit higher molecular weights and polarizability than chlorinated analogs due to bromine’s larger atomic radius and electron density .
- Substitution Pattern : The 1,3,4,6,7,8-hexabromo isomer’s symmetrical substitution may enhance thermal stability compared to asymmetrical isomers like 1,2,3,7,8-pentabromo-dibenzofuran .
Electronic and Reactivity Profiles
- This contrasts with carbazole-dibenzofuran hybrids, where HOMO localization on carbazole enhances hole-transport properties in OLEDs .
- Degradation: Brominated dibenzofurans are less susceptible to microbial degradation than non-halogenated analogs. Neutral pH and aerobic conditions favor degradation, but hexabromo derivatives may persist longer due to steric and electronic hindrance .
Environmental and Health Impacts
Table 2: Toxicity and Environmental Behavior
- Brominated vs.
Q & A
Q. What are the validated analytical techniques for detecting and quantifying 1,3,4,6,7,8-Hexabromo-dibenzofuran in environmental samples?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize column selection (e.g., DB-5MS) and ionization modes (EI or NCI) to enhance sensitivity for brominated compounds. Use isotope dilution with -labeled internal standards to correct for matrix effects .
- High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection: Employ C18 reverse-phase columns and gradient elution (acetonitrile/water) for isomer separation. Validate with certified reference materials (CRMs) listed in EPA protocols .
- Quality Control: Include procedural blanks, spike-recovery tests (70–120% acceptable range), and inter-laboratory comparisons to ensure reproducibility .
Q. What synthetic routes are most effective for producing this compound with high regioselectivity?
Methodological Answer:
- Electrophilic Bromination: Use dibenzofuran as a precursor with Br₂/FeBr₃ or PBr₃ under controlled temperatures (0–25°C). Monitor regioselectivity via NMR to minimize byproducts like 2,3,7,8-tetrabromo derivatives .
- Halogen Exchange: Substitute chlorinated dibenzofuran analogs (e.g., HxCDFs) with KBr in DMF at 150°C, but note potential incomplete substitution requiring post-synthesis purification via silica gel chromatography .
- Challenges: Low yields (<30%) in multi-bromination steps necessitate iterative optimization of stoichiometry and reaction time .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported ecotoxicological data for this compound?
Methodological Answer:
- Meta-Analysis Framework: Systematically compare studies using PRISMA guidelines, focusing on variables like exposure duration, test species (e.g., Daphnia magna vs. zebrafish), and isomer purity (>98% required for valid comparisons) .
- Standardized Assays: Adopt OECD Test Guidelines (e.g., OECD 211 for chronic toxicity) to harmonize experimental conditions. Cross-validate findings using computational models (e.g., QSAR for bioavailability predictions) .
- Confounding Factors: Control for co-contaminants (e.g., PCBs) via SPE cleanup and quantify lipid-normalized concentrations in biota to reduce variability .
Q. What experimental designs are optimal for studying the environmental persistence and degradation pathways of this compound?
Methodological Answer:
- Factorial Design: Test variables (pH, UV exposure, microbial activity) in a 2³ factorial matrix to identify synergistic effects. Use ANOVA to determine significant interactions (α = 0.05) .
- Isotope Tracers: Introduce -labeled this compound in soil microcosms to track mineralization rates via scintillation counting .
- Advanced Analytics: Couple LC-QTOF-MS with non-targeted screening to identify degradation byproducts (e.g., debrominated intermediates) and propose metabolic pathways .
Q. How can theoretical frameworks improve mechanistic understanding of this compound’s bioaccumulation?
Methodological Answer:
- Lipophilicity Modeling: Calculate log using COSMO-RS or DFT-based methods to predict bioaccumulation potential. Validate against experimental BCF values in aquatic organisms .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers or cytochrome P450 enzymes to elucidate binding affinities and metabolic resistance mechanisms .
- Conceptual Integration: Link findings to the "Membrane Diffusion-Esterase" hypothesis for halogenated aromatics, emphasizing steric hindrance from bromine substituents .
Q. What strategies mitigate analytical interference from co-eluting brominated/chlorinated analogs in complex matrices?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Use Orbitrap or TOF detectors (resolving power >50,000) to differentiate / isotope patterns from / .
- Multidimensional Chromatography: Implement GC×GC or LC×LC with orthogonal phases (e.g., PEG-20M × DB-17HT) to enhance peak capacity for congener separation .
- Chemometric Tools: Apply PCA or PLS-DA to deconvolute overlapping peaks in contaminated samples (e.g., wastewater sludge) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported thermal stability data for this compound?
Methodological Answer:
- Controlled Pyrolysis Studies: Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres (10°C/min ramp). Compare decomposition onset temperatures with DSC for enthalpy changes .
- Kinetic Modeling: Fit Arrhenius parameters (Eₐ, A) to isothermal TGA data using Flynn-Wall-Ozawa method. Reconcile discrepancies by standardizing sample purity (>99%) and particle size .
- Literature Review: Identify methodological outliers (e.g., static vs. dynamic heating) and exclude studies with unverified calibration .
Note on Sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
